2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid
Overview
Description
2-(3a-(Methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is known for its unique chemical structure, which includes an isoindole ring system. Isoindole derivatives are of significant interest in various fields due to their diverse biological and chemical properties.
Preparation Methods
The synthesis of 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of an appropriate isoindole precursor with methoxymethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-(3a-(Methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. In medicine, derivatives of this compound could be explored for therapeutic applications. Additionally, in the industry, it may be used in the development of new materials or as an intermediate in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The isoindole ring system allows it to bind with high affinity to various receptors, potentially modulating biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid include other isoindole derivatives, such as indole-3-acetic acid and its analogs. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific methoxymethyl substitution, which may confer distinct reactivity and biological activity compared to other isoindole derivatives .
Properties
IUPAC Name |
2-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-16-9-12-5-3-2-4-10(12)6-13(8-12)7-11(14)15/h10H,2-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJROXKDFKZJMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CN(C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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